molecular formula C16H19NO2S B2830926 4-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide CAS No. 2309804-98-4

4-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide

Cat. No.: B2830926
CAS No.: 2309804-98-4
M. Wt: 289.39
InChI Key: ZBKWFGKYZTYMKY-UHFFFAOYSA-N
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Description

Structure and Key Features
4-Methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is a benzamide derivative characterized by:

  • A 4-methoxybenzoyl core, which contributes to electronic and steric properties.
  • A branched alkyl chain at the amide nitrogen, featuring a 2-methylpropyl group substituted with a thiophen-3-yl heterocycle.

Structural confirmation typically involves 1H/13C-NMR, IR spectroscopy, and mass spectrometry (common across ).

Properties

IUPAC Name

4-methoxy-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-16(2,13-8-9-20-10-13)11-17-15(18)12-4-6-14(19-3)7-5-12/h4-10H,11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKWFGKYZTYMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC=C(C=C1)OC)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride, which is then reacted with an amine to yield the benzamide.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Propyl Chain: The propyl chain can be introduced via a Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) is reacted with the intermediate product to form the desired propyl-substituted thiophene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Core Structure Key Substituents/Modifications Spectral Data (Notable Features) Potential Applications/Notes References
4-Methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide Benzamide - 4-Methoxy group
- 2-Methyl-2-(thiophen-3-yl)propyl chain
- Expected IR: ν(C=O) ~1660–1680 cm⁻¹; ν(C-S) ~1240–1255 cm⁻¹
- 1H-NMR: Thiophene protons at δ ~7.0–7.5 ppm
- Unreported in evidence; inferred bioactivity from thiophene’s role in antimicrobial agents (e.g., )
N-(2-(2-Bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide Benzamide - 4-(Thiophen-3-yl)benzoyl core
- 2-Bromoethoxyethyl side chain
- 1H-NMR: Thiophene protons at δ 7.3–7.5 ppm ()
- MS: [M+H]+ = 381.1
- Intermediate for D3 receptor ligands ()
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Benzamide + thienopyrimidine - 4-Methoxybenzoyl core
- Thieno[2,3-d]pyrimidin-2-yl group with CF3-phenoxy substituent
- IR: ν(C=O) 1678 cm⁻¹; ν(NH) 3270 cm⁻¹ ()
- 1H-NMR: Pyrimidine protons at δ 8.2–8.5 ppm
- Antimicrobial activity ()
N-(2-Methyl-2-(2-phenyloxazol-4-yl)propyl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide Benzamide + oxazole/oxadiazole - Oxazole and trifluoromethyl-oxadiazole substituents - 1H-NMR: Oxazole proton at δ 8.07 ppm ()
- Radiochemical purity >95% ()
- Radiolabeled tracer for in vivo imaging ()
4-Methoxy-N-(trans-2-phenylcyclopropyl)benzamide Benzamide - 4-Methoxybenzoyl core
- trans-2-Phenylcyclopropyl group
- 1H-NMR: Cyclopropane protons at δ 1.3–1.8 ppm () - Model compound for photoredox catalysis studies ()

Key Observations:

Substituent Effects on Bioactivity :

  • The thiophene moiety (as in the target compound and ) is associated with antimicrobial and receptor-binding properties due to its electron-rich aromatic system .
  • Trifluoromethyl groups () enhance metabolic stability and lipophilicity, critical for CNS-targeting ligands or radiotracers .

Spectral Trends :

  • IR Spectroscopy : Benzamide C=O stretches appear consistently at ~1660–1680 cm⁻¹ (). Thione (C=S) vibrations at ~1240–1255 cm⁻¹ differentiate thiophene-containing analogs ().
  • 1H-NMR : Thiophene protons resonate at δ 7.0–7.5 ppm, while oxazole/oxadiazole protons () appear upfield (δ 8.0–8.5 ppm) due to electron-withdrawing effects.

Applications :

  • Antimicrobial Activity : Thiophene- and pyrimidine-containing benzamides () show efficacy against bacterial/fungal strains.
  • Imaging Agents : Radiolabeled benzamides () highlight the utility of fluorinated or branched alkyl chains for in vivo tracing.

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